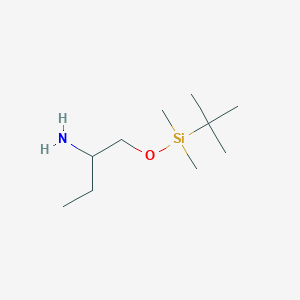
2-Amino-1-(butildimetilsiloxi)butano
Descripción general
Descripción
2-Amino-1-(butyldimethylsiloxy)butane is a useful research compound. Its molecular formula is C10H25NOSi and its molecular weight is 203.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(butyldimethylsiloxy)butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(butyldimethylsiloxy)butane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
2-Amino-1-(butildimetilsiloxi)butano: se utiliza en la proteómica, que es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se usa como un producto especializado para modificar aminoácidos, lo que puede ayudar en la identificación y cuantificación de proteínas y en el estudio de sus interacciones y funciones .
Síntesis Orgánica
En química orgánica, este compuesto sirve como un reactivo versátil. Es particularmente valioso en la síntesis de moléculas complejas debido a su capacidad de introducir el grupo protector tert-butildimetilsilil (TBDMS). Este grupo se usa comúnmente para proteger grupos hidroxilo durante las reacciones químicas.
Descubrimiento de Fármacos
Las propiedades únicas del compuesto lo convierten en un candidato para los procesos de descubrimiento de fármacos. Se puede utilizar para modificar los farmacóforos, que son partes de una estructura molecular que son responsables de su actividad biológica. Esta modificación puede mejorar la actividad o especificidad de posibles candidatos a fármacos.
Química de Polímeros
This compound: se puede usar en la química de polímeros para modificar las propiedades de la superficie de los polímeros. Esto puede mejorar las características del material, como su hidrofobicidad, lo cual es crucial para aplicaciones en dispositivos e implantes médicos.
Investigación Veterinaria
Este compuesto también es aplicable en la investigación veterinaria. Se puede utilizar para crear aminoácidos modificados que son importantes en el desarrollo de medicamentos veterinarios. Estas modificaciones pueden conducir a la creación de medicamentos más efectivos y seguros para los animales .
Estudios de Señalización Celular
En el campo de la biología celular, This compound se utiliza en el estudio de las vías de señalización celular. Al modificar las moléculas de señalización, los investigadores pueden comprender mejor cómo las células se comunican y responden a varios estímulos, lo cual es fundamental en el desarrollo de tratamientos para enfermedades como el cáncer .
Propiedades
IUPAC Name |
1-[butyl(dimethyl)silyl]oxybutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NOSi/c1-5-7-8-13(3,4)12-9-10(11)6-2/h10H,5-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWOTAWSTYVJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)OCC(CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373348 | |
| Record name | AG-H-26197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811841-81-3 | |
| Record name | AG-H-26197 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




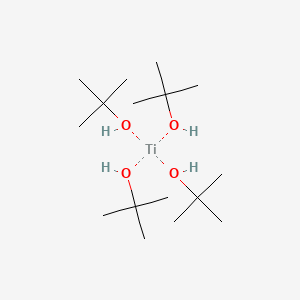
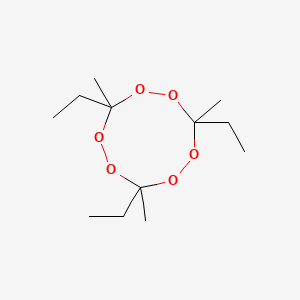
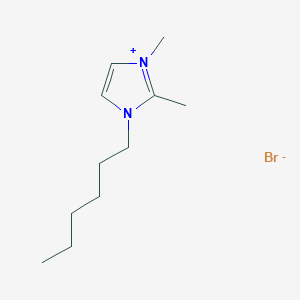
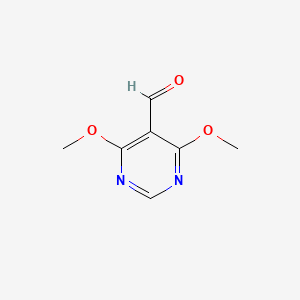
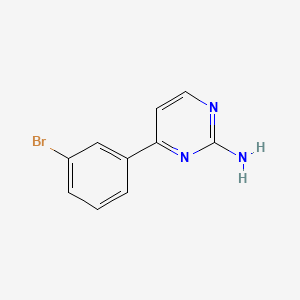
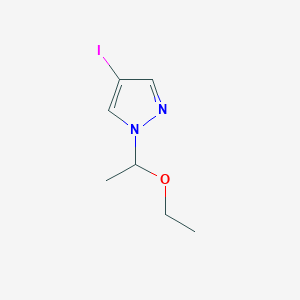
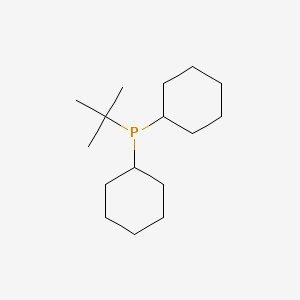


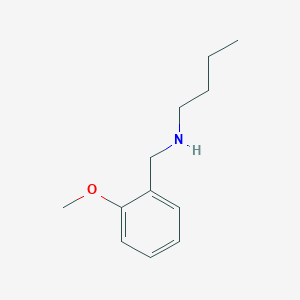

![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
